5,5'-Dihydroxy-4,4'-bitryptamine
Description
Structure
3D Structure
Properties
CAS No. |
108535-01-9 |
|---|---|
Molecular Formula |
C20H22N4O2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(2-aminoethyl)-4-[3-(2-aminoethyl)-5-hydroxy-1H-indol-4-yl]-1H-indol-5-ol |
InChI |
InChI=1S/C20H22N4O2/c21-7-5-11-9-23-13-1-3-15(25)19(17(11)13)20-16(26)4-2-14-18(20)12(6-8-22)10-24-14/h1-4,9-10,23-26H,5-8,21-22H2 |
InChI Key |
KEVPJLBSMTXTHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1NC=C2CCN)C3=C(C=CC4=C3C(=CN4)CCN)O)O |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2CCN)C3=C(C=CC4=C3C(=CN4)CCN)O)O |
Other CAS No. |
108535-01-9 |
Synonyms |
5,5'-dihydroxy-4,4'-bitryptamine DHBT |
Origin of Product |
United States |
Synthetic and Biogenic Pathways of 5,5 Dihydroxy 4,4 Bitryptamine
Chemical Synthesis Methodologies
The creation of 5,5'-Dihydroxy-4,4'-bitryptamine in a laboratory setting primarily involves the controlled oxidation of its precursor, 5-hydroxytryptamine, more commonly known as serotonin (B10506).
Directed Synthesis from 5-Hydroxytryptamine Precursors
The direct synthesis of this compound hinges on the dimerization of serotonin under specific chemical conditions.
The oxidation of 5-hydroxytryptamine (serotonin) can be facilitated by various enzymatic and chemical systems. Peroxidases, in the presence of hydrogen peroxide, as well as other enzymes like ceruloplasmin and tyrosinase, are capable of oxidizing serotonin. nih.gov These enzymatic reactions often proceed through complex pathways, yielding a mixture of products. nih.gov
The process can also be initiated by reactive oxygen species. For instance, the interaction of superoxide (B77818) anion radicals (O₂•−) and hydrogen peroxide (H₂O₂), particularly in the presence of trace amounts of iron, can lead to the formation of an oxo-iron species. This species is capable of oxidizing serotonin to a C(4)-centered carbocation intermediate. This intermediate can then react with another molecule of serotonin to produce this compound. nih.gov
Furthermore, the autoxidation of serotonin has been shown to yield this compound as the major product. nih.gov This suggests that under certain conditions, the dimerization can occur spontaneously in the presence of oxygen.
The efficiency and outcome of the synthesis of bipyridine compounds, which share structural similarities in terms of coupling reactions, can be highly dependent on the reaction conditions. For example, in the synthesis of bipyridine derivatives, the choice of oxidizing agent and the molar ratios of reactants can significantly impact the yield. scielo.br While specific optimization data for this compound synthesis is not extensively detailed in the provided results, the principles of optimizing similar chemical transformations are well-established. Factors such as solvent, temperature, pH, and the concentration of both the substrate and the oxidizing agent would need to be carefully controlled to maximize the yield of the desired dimer and minimize the formation of byproducts.
Electrochemical Oxidation Studies of Serotonin and Related Indoles
Electrochemical methods offer a powerful tool for investigating the oxidation of serotonin and understanding the formation of its various products, including the dimeric form.
The electrochemical oxidation of serotonin is a complex process involving multiple steps. It is generally understood to be an irreversible process at neutral pH. rsc.org Voltammetric studies have revealed that the oxidation of serotonin involves two sequential proton-coupled electron transfers (PCETs). bwise.kr At low scan rates, these two steps may appear as a single oxidation peak, but at higher scan rates, they can be resolved into two distinct peaks, indicating a kinetic difference between the first and second PCET steps. bwise.kr The first step is typically a Nernstian (reversible) process, while the second is electrochemically irreversible. bwise.kr The initial oxidation generates a serotonin radical intermediate (SH•), which is a key species in the subsequent reactions. bwise.kr This radical can undergo further oxidation or participate in coupling reactions.
The oxidation of serotonin, whether through chemical, enzymatic, or electrochemical means, results in a complex mixture of products. One of the major byproducts identified is tryptamine-4,5-dione (B20000). nih.govnih.gov This compound is formed through the oxidation of serotonin and is considered a neurotoxin. nih.gov
When the oxidation is carried out in the presence of other nucleophiles, such as glutathione (B108866), different adducts can be formed. For example, the carbocation intermediate can be trapped by glutathione to form 4-(S-glutathionyl)-5-hydroxytryptamine, and tryptamine-4,5-dione can react with glutathione to yield 7-(S-glutathionyl)tryptamine-4,5-dione. nih.gov The formation of these byproducts highlights the reactivity of the intermediates generated during serotonin oxidation and the potential for a variety of chemical transformations to occur, depending on the surrounding chemical environment.
Interactive Data Table: Key Intermediates and Products in Serotonin Oxidation
| Compound Name | Role in Reaction | Method of Observation |
| Serotonin radical intermediate (SH•) | Key intermediate | Electrochemical interrogation bwise.kr |
| C(4)-centered carbocation intermediate | Intermediate leading to dimerization | Inferred from product formation nih.gov |
| Serotonin quinoneimine | Reactive intermediate | Proposed from electrochemical data researchgate.net |
| This compound | Dimerization product | Isolated from autoxidation and enzymatic reactions nih.govnih.gov |
| Tryptamine-4,5-dione | Oxidative byproduct | Identified in enzymatic and superoxide-mediated oxidation nih.govnih.gov |
| 4-(S-glutathionyl)-5-hydroxytryptamine | Glutathione adduct | Formed in the presence of glutathione nih.gov |
| 7-(S-glutathionyl)tryptamine-4,5-dione | Glutathione adduct | Formed in the presence of glutathione nih.gov |
Influence of Reaction Conditions (e.g., pH, catalysts)
The formation of this compound (DHBT) from its precursor, 5-hydroxytryptamine (5-HT or serotonin), is significantly influenced by the surrounding chemical environment. Key factors such as pH and the presence of catalysts can direct the course of the oxidation and dimerization process.
Oxidative enzymes, in particular, play a crucial role in catalyzing the formation of DHBT. Peroxidases, such as horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂), readily oxidize 5-HT. researchgate.netnih.gov This enzymatic catalysis can proceed over a wide pH range, with some studies noting oxidation occurring at pH values as low as approximately 2.5. nih.gov Other enzymes, including ceruloplasmin and tyrosinase, also facilitate the oxidation of 5-HT within the physiological pH domain, leading to a complex mixture of products that includes DHBT. nih.gov
In addition to enzymatic catalysts, metal ions can also promote the oxidation of serotonin. For instance, in vitro oxidation of 5-HT by copper has been shown to result in the formation of DHBT as a key intermediate before further polymerization into melanin-like species. researchgate.net The pH of the reaction medium is a determinant parameter in such chemical syntheses, often affecting the aggregation, solubility, and structural properties of the final products. rsc.orgrsc.org For example, in the synthesis of certain inorganic catalysts, a lower pH can lead to particle aggregation and alter the surface composition of the catalyst. rsc.org While these specific findings relate to inorganic compounds, the underlying principle that pH governs the formation and properties of reaction products is a fundamental concept in chemistry.
The table below summarizes the influence of various catalysts on the formation of DHBT.
| Catalyst/Condition | Precursor | Effect | Reference |
| Peroxidase/H₂O₂ | 5-Hydroxytryptamine | Catalyzes oxidation to form DHBT and other products. | researchgate.netnih.gov |
| Ceruloplasmin/O₂ | 5-Hydroxytryptamine | Oxidizes 5-HT in physiological pH range. | nih.gov |
| Tyrosinase/O₂ | 5-Hydroxytryptamine | Oxidizes 5-HT in physiological pH range. | nih.gov |
| Copper (Cu²⁺) | 5-Hydroxytryptamine | Promotes in vitro oxidation to form DHBT. | researchgate.net |
Novel Synthetic Strategies for Bitryptamine Scaffolds
The development of novel synthetic methodologies is crucial for accessing complex molecular architectures like bitryptamine scaffolds for further study. While direct, targeted synthesis of this compound is not extensively detailed in the literature, broader strategies for creating related indole (B1671886) derivatives and dimeric structures are informative.
Modern organic synthesis often focuses on efficiency and the use of readily available starting materials, sometimes employing protecting-group-free strategies to shorten reaction sequences. researchgate.net For instance, the synthesis of complex indole ethylamine (B1201723) derivatives has been achieved through multi-step sequences starting from commercially available tryptamine (B22526). mdpi.com These routes can involve steps like selective N-protection, oxidation, and reduction to build the desired functionality. mdpi.com
The construction of the indole nucleus itself, a core component of bitryptamines, can be achieved through methods like the reductive cyclization of dinitrostyrene precursors. nih.gov The coupling of two indole units to form a "bi-indole" or bitryptamine scaffold represents a significant synthetic challenge. General strategies for creating bi-aryl compounds often rely on transition-metal-catalyzed cross-coupling reactions. While specific application to DHBT is not detailed, these methods are a cornerstone of modern synthetic chemistry for constructing C-C bonds between aromatic rings.
Furthermore, the concept of biomimetic synthesis, where laboratory synthesis mimics a biological process, is a powerful approach. The enzymatic synthesis of polyserotonin using horseradish peroxidase (HRP) as a catalyst not only produces the dimer DHBT but can lead to further polymerization. researchgate.net This method highlights how biological catalysts can be harnessed for synthetic purposes, potentially offering greener and more selective reaction pathways compared to traditional chemical methods. researchgate.netbeilstein-journals.org
Biogenic Formation Pathways
Autoxidative Processes of 5-Hydroxytryptamine in Biological Milieu
This compound is not a product of a defined enzymatic pathway but rather arises from the chemical instability of its parent molecule, serotonin (5-hydroxytryptamine or 5-HT), in an oxidative environment. nih.gov In a biological milieu, 5-HT can undergo autoxidation, a process of spontaneous oxidation in the presence of oxygen. This reaction leads to the formation of several products, with DHBT being identified as the major product of 5-HT autoxidation. researchgate.netnih.gov This dimerization occurs when two oxidized 5-HT molecules, likely in a radical or quinone-imine form, couple together. The process is relevant in physiological and pathological contexts where serotonin may be exposed to oxidative conditions. researchgate.netnih.gov
Role of Oxidative Stress and Reactive Species in Dimer Formation
The formation of DHBT is intrinsically linked to oxidative stress and the presence of reactive oxygen species (ROS). nih.gov Serotonin is known to be readily oxidized and can act as a scavenger of ROS. researchgate.netnih.gov Conditions that promote oxidative stress, such as inflammation or neurodegenerative processes, can increase the generation of ROS like hydrogen peroxide (H₂O₂).
In biological settings, the "respiratory burst" of activated phagocytic cells, such as microglia in the central nervous system, is a major source of ROS. nih.gov During this process, 5-HT can be oxidized to DHBT, effectively consuming ROS. nih.gov This reaction is enhanced by the presence of enzymes like peroxidases that utilize H₂O₂. nih.govnih.gov Therefore, the formation of DHBT can be seen as a direct consequence of the interaction between serotonin and the machinery of oxidative stress. This process is not unique to 5-HT; oxidative stress is known to induce the dimerization of other proteins, often through the formation of disulfide bonds, which can alter their biological function. researchgate.net
Detection as a Metabolite in Biological Systems (e.g., animal models, cell cultures, plant systems)
The presence of this compound as a metabolite has been confirmed in various biological systems, underscoring its formation in vivo.
Animal Models : Following central administration of DHBT to mice, significant neurochemical changes were observed throughout the brain, confirming its bioavailability and activity in a living organism. nih.gov Furthermore, the initial impetus for its identification came from the detection of unknown oxidized forms of serotonin in the cerebrospinal fluid (CSF) of patients with Alzheimer's disease, suggesting its potential presence in human pathological states. nih.gov
Cell Cultures : The formation of DHBT has been demonstrated in vitro using cultivated rat microglial cells. nih.gov When these cells are stimulated to produce a respiratory burst, they oxidize available 5-HT into DHBT. nih.gov This provides a direct link between cellular activity, oxidative stress, and the generation of this specific dimer. Other studies have used neuroblastoma cells to evaluate the biological activity of DHBT and its analogues. nih.gov
The table below details the biological systems in which DHBT has been detected or studied.
| Biological System | Finding | Reference |
| Mouse Model | Central administration led to widespread neurochemical changes, indicating biological activity in vivo. | nih.gov |
| Rat Microglial Cells | Stimulation of respiratory burst activity caused the oxidation of 5-HT to DHBT. | nih.gov |
| Human CSF (inferred) | Unknown oxidized forms of 5-HT were detected in Alzheimer's disease patients, leading to the investigation of DHBT. | nih.gov |
| Neuroblastoma N-2a Cells | Used as a model to evaluate the biological activity and inhibitory potency of DHBT and its analogues. | nih.gov |
Implications for Endogenous Metabolism of Indoleamines
The formation of this compound represents a diversion from the main, well-characterized metabolic pathways of tryptophan and serotonin. researchgate.netmdpi.com Typically, tryptophan is metabolized via the kynurenine (B1673888) pathway or the serotonin pathway. mdpi.comnih.gov The formation of DHBT is an alternative, non-enzymatic fate for serotonin, driven by oxidative conditions. nih.gov
The implications of this dimer formation are significant and subject to ongoing research. One perspective suggests that the production of DHBT could be part of a neurotoxic cascade. nih.gov As an aberrant metabolite, it has been shown to be a noncompetitive inhibitor of acetylcholinesterase (AChE) and to cause profound disturbances to multiple neurotransmitter systems in animal models, suggesting it could contribute to neurodegeneration. nih.gov
Conversely, another perspective posits a protective role. nih.gov By acting as a scavenger of reactive oxygen species, the conversion of 5-HT to DHBT could serve to mitigate local tissue damage during oxidative stress, for example, at sites of inflammation or brain injury. nih.gov Studies have shown that 5-HT can suppress the chemiluminescence signal associated with the respiratory burst in microglia, a process that coincides with the formation of DHBT. nih.gov This suggests that the dimerization may be part of a mechanism to attenuate secondary tissue damage in the central nervous system.
Therefore, the formation of DHBT from serotonin highlights a crucial intersection between neurotransmitter metabolism and the cellular redox environment. Whether this process is primarily a protective mechanism against oxidative damage or a source of potentially toxic metabolites remains a key question in neurochemistry.
Structural Characterization and Stereochemical Analysis of 5,5 Dihydroxy 4,4 Bitryptamine
Advanced Spectroscopic Techniques for Structural Elucidation
Modern analytical chemistry provides a powerful toolkit for piecing together the molecular puzzle of complex structures like 5,5'-Dihydroxy-4,4'-bitryptamine. High-resolution mass spectrometry, nuclear magnetic resonance, and vibrational/electronic spectroscopy each offer unique insights into its connectivity, conformation, and electronic environment.
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with exceptional precision. longdom.org Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to within sub-parts-per-million (ppm) accuracy, allowing for the unambiguous assignment of a molecular formula. longdom.org For this compound, the exact mass provides the first piece of concrete structural evidence.
The analysis of fragmentation patterns, often achieved through multi-stage mass spectrometry (MSn), further illuminates the molecular structure. und.edu By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, chemists can deduce the connectivity of the molecule, identifying characteristic substructures like the tryptamine (B22526) side chains and the bi-indole core.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂N₄O₂ | nih.gov |
| Molecular Weight | 350.42 g/mol | alfa-chemistry.com |
| Exact Mass | 350.17427596 Da | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed three-dimensional structure and conformation of molecules in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the connectivity of atoms and their spatial relationships.
For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) rings, the protons of the ethylamine (B1201723) side chains, and the amine (NH₂) and indole (NH) protons. The coupling patterns between adjacent protons would confirm the structure of the tryptamine moieties. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign all proton and carbon signals and to confirm the crucial 4,4'-linkage between the two indole units. Furthermore, the Nuclear Overhauser Effect (NOE) can reveal through-space proximities between protons, offering vital clues about the molecule's preferred conformation and the rotational restriction around the bi-indole bond.
Vibrational and electronic spectroscopy techniques provide complementary information about the functional groups and conjugated systems within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. researchgate.net The resulting spectrum displays absorption bands characteristic of specific functional groups. For this compound, the FTIR spectrum would be expected to show prominent bands corresponding to:
O-H stretching from the hydroxyl groups.
N-H stretching from the indole and primary amine groups.
Aromatic C-H stretching .
Aliphatic C-H stretching from the ethyl side chains.
C=C stretching from the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. ijacskros.com Molecules with conjugated π-electron systems, such as the indole rings in this compound, absorb light in the UV-Vis range. nih.gov The spectrum provides information about the extent of conjugation. The dimeric structure, with its extended π-system across the two indole moieties, would be expected to exhibit a distinct absorption profile compared to its monomeric precursor, serotonin (B10506). The precise wavelength of maximum absorbance (λmax) is sensitive to the molecular environment and conformation.
Stereochemical Aspects: Atropisomerism and Chirality
Beyond its basic connectivity, this compound possesses a fascinating and challenging stereochemical feature known as atropisomerism.
Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond. nih.gov In this molecule, the covalent bond connecting the two indole rings at the 4 and 4' positions is sterically hindered. The substituents at the positions adjacent to this bond (the hydroxyl groups at C5 and C5' and the fused pyrrole (B145914) rings) are bulky enough to prevent free rotation at room temperature. This restriction of rotation means the molecule can exist as two distinct, non-superimposable mirror-image stereoisomers, known as atropisomers. These atropisomers are enantiomers and can have significantly different biological and chemical properties. nih.gov
Since atropisomers are distinct chemical entities, their separation is crucial for individual characterization. This is typically achieved using chiral chromatography or electrophoresis techniques.
Chiral High-Performance Liquid Chromatography (HPLC): This method uses a stationary phase that is itself chiral. The two atropisomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute separately.
Chiral Capillary Electrophoresis (CCE): CCE is a high-efficiency separation technique that can resolve enantiomers based on their different mobilities in an electric field within a capillary containing a chiral selector. The chiral selector, which can be added to the background electrolyte, forms transient diastereomeric complexes with the atropisomers, leading to different migration times and effective separation.
Once the individual atropisomers have been resolved, their absolute configurations must be determined. Spectroscopic techniques are again essential for this purpose.
Circular Dichroism (CD) Spectroscopy: This is the most common method for studying chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers give CD spectra that are mirror images of each other (equal in magnitude but opposite in sign). This technique can be used to confirm the successful separation of the atropisomers and, when compared with theoretical calculations, can help assign the absolute configuration (Ra or Sa) of each isomer.
NMR Spectroscopy: While the standard ¹H and ¹³C NMR spectra of two atropisomers are identical, NMR can be used to confirm the identity of the separated isomers. nih.gov Furthermore, using a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences between the atropisomers, allowing for their distinction and quantification in a mixture via NMR.
Theoretical Studies on Atropisomeric Conformations and Barriers
A comprehensive understanding of the three-dimensional structure of this compound, a dimeric derivative of serotonin, necessitates an investigation into its potential for atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, in this case, the C4-C4' bond connecting the two indole rings. The stability of these atropisomers and the energy required to overcome the rotational barrier are critical factors in determining the compound's conformational landscape and its potential interactions with biological targets.
Theoretical and computational chemistry methods serve as powerful tools for predicting and analyzing the atropisomeric properties of biaryl systems. While specific theoretical studies exclusively focused on this compound are not extensively detailed in publicly accessible scientific literature, the principles of such analyses can be described. These studies would typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model the molecule's electronic structure and predict its behavior.
A theoretical investigation into the atropisomerism of this compound would involve several key steps:
Conformational Searching: The initial step would be a systematic search for all possible stable conformations of the molecule. This involves rotating the two tryptamine moieties relative to each other around the C4-C4' bond and calculating the potential energy at each increment.
Identification of Energy Minima and Maxima: The resulting potential energy surface would reveal the lowest energy conformations, corresponding to the most stable atropisomers, and the highest energy transition states that represent the barrier to rotation.
Calculation of Rotational Barrier: The energy difference between the stable ground state conformation (energy minimum) and the transition state (energy maximum) defines the rotational energy barrier. This value is crucial for determining whether the atropisomers are stable and separable at a given temperature or if they readily interconvert. A higher barrier suggests that the atropisomers are more likely to be configurationally stable.
Analysis of Substituent Effects: The presence of the hydroxyl (-OH) and ethylamine side chains at the C5 and C3 positions, respectively, on each indole ring would be a key focus. These substituents can influence the rotational barrier through steric hindrance and intramolecular hydrogen bonding, potentially stabilizing certain conformations over others.
Given the structural complexity and the presence of multiple rotatable bonds within the ethylamine side chains, the conformational landscape of this compound is expected to be intricate. Theoretical calculations would provide invaluable insights into the preferred dihedral angles of the biaryl system and the relative energies of the different atropisomeric forms.
Although specific data from such theoretical studies on this compound are not available, research on other biaryl compounds demonstrates the utility of this approach. For these related molecules, computational studies have successfully predicted rotational barriers and the influence of various substituents on atropisomeric stability. In the absence of direct experimental data, these theoretical models would be the primary method for elucidating the stereochemical dynamics of this compound.
Mechanistic Investigations of 5,5 Dihydroxy 4,4 Bitryptamine S Biological Interactions
Biochemical Modulation and Enzyme Activity Studies
5,5'-Dihydroxy-4,4'-bitryptamine (DHBT) has been identified as a noncompetitive inhibitor of acetylcholinesterase (AChE) in in-vitro studies. nih.gov This mode of inhibition signifies that DHBT does not bind to the active site of the enzyme, where the natural substrate, acetylcholine (B1216132), would normally bind. Instead, it is thought to bind to an allosteric site on the enzyme, altering its three-dimensional structure. This conformational change reduces the enzyme's catalytic efficiency, thereby slowing down the breakdown of acetylcholine.
The inhibition of AChE is a key therapeutic strategy in managing the symptoms of neurodegenerative conditions like Alzheimer's disease, where there is a notable deficit in cholinergic neurotransmission. frontiersin.orgnih.gov By preventing the degradation of acetylcholine, the levels of this neurotransmitter in the synaptic cleft are increased, enhancing cholinergic signaling.
The metabolic pathways of this compound and its broader interactions with other enzyme systems are not as extensively characterized as its effects on acetylcholinesterase. As a product of serotonin (B10506) autoxidation, its formation is intrinsically linked to the metabolic pathways of serotonin itself. nih.gov The enzymes responsible for the metabolism of serotonin, such as monoamine oxidase (MAO) and the cytochrome P450 (CYP) family of enzymes, could potentially interact with DHBT. frontiersin.orgnih.gov
Further research is required to elucidate the specific interactions of DHBT with these and other metabolic enzymes. Understanding these interactions is crucial for a complete picture of its biochemical profile and potential downstream effects.
Neurotransmitter System Perturbations in Model Organisms
In studies using mice as model organisms, the central administration of this compound has been shown to cause significant disturbances in catecholaminergic systems. nih.gov One hour following its administration, a marked elevation in the whole-brain levels of both norepinephrine (B1679862) and dopamine (B1211576) was observed. nih.gov These disturbances to the catecholaminergic systems were reported to persist for an extended period, evident even shortly before the death of the animals in the study. nih.gov
This profound impact on norepinephrine and dopamine levels suggests that DHBT significantly interferes with the normal regulation of these critical neurotransmitters, which are involved in a wide array of physiological and cognitive functions.
Alongside its effects on catecholamines, this compound also dramatically affects the serotonergic and cholinergic systems in model organisms. nih.gov Following central administration in mice, whole-brain levels of serotonin (5-hydroxytryptamine or 5-HT) and acetylcholine were found to be substantially increased. nih.gov
The elevation in serotonin levels is particularly noteworthy given that DHBT is a metabolite of serotonin. nih.gov The increase in acetylcholine is consistent with its known role as an acetylcholinesterase inhibitor. nih.gov These findings highlight the compound's multifaceted impact on key neurotransmitter systems that are vital for brain function.
Table 1: Effects of this compound on Neurotransmitter Levels in Mouse Brain nih.gov
| Neurotransmitter | Effect on Whole Brain Levels (1 hour post-administration) |
| Norepinephrine | Greatly Elevated |
| Dopamine | Greatly Elevated |
| Serotonin (5-HT) | Greatly Elevated |
| Acetylcholine | Greatly Elevated |
This table is based on findings from a study involving the central administration of this compound to mice. nih.gov
While direct binding studies of this compound to a wide range of neurotransmitter receptors are not extensively detailed in the available literature, its identity as a tryptamine (B22526) derivative suggests a potential affinity for serotonin receptors. Serotonin itself interacts with a diverse family of receptors, and it is plausible that its derivatives, including DHBT, may also exhibit binding activity at these sites. frontiersin.orgnih.gov
Further investigation using in-vitro receptor binding assays with non-human tissue preparations would be necessary to systematically characterize the affinity and functional activity of DHBT at various neurotransmitter receptors. This would provide a more complete understanding of its pharmacological profile and the mechanisms underlying its observed effects on neurotransmitter systems.
Cellular and Immunomodulatory Responses
The biological effects of this compound (DHBT) have been a subject of scientific inquiry, particularly concerning its interactions at the cellular level and its potential to modulate immune responses. Research has highlighted its role as a neuroactive compound with significant implications for cellular health and function.
Suppression of Inflammatory Markers in Microglial Cells (in vitro models)
As of the current body of scientific literature, there is no direct evidence to suggest that this compound suppresses inflammatory markers in microglial cells. Microglia, the resident immune cells of the central nervous system, are known to play a crucial role in neuroinflammation. nih.govmdpi.com Their activation leads to the release of various inflammatory mediators. nih.govnih.gov While studies have investigated the anti-inflammatory properties of other compounds on microglial cells, specific research into the effects of this compound on these cells and their inflammatory markers is not available in the reviewed literature.
Involvement in Oxidative Processes and Cellular Defense Mechanisms
This compound is intrinsically linked to oxidative processes, as it is the major product of the autoxidation of the neurotransmitter 5-hydroxytryptamine (serotonin). nih.gov This autoxidation signifies a process of oxidative stress, where the natural breakdown of serotonin can lead to the formation of this potentially neurotoxic metabolite. nih.gov The brain is particularly vulnerable to oxidative damage due to its high metabolic rate. phcogrev.com
Research has shown that the administration of this compound to mice leads to a significant elevation in the brain levels of several key neurotransmitters, including norepinephrine, dopamine, serotonin, and acetylcholine, as well as their metabolites. nih.gov This disturbance of catecholaminergic and serotonergic systems suggests a profound impact on neuronal function and cellular defense mechanisms. nih.gov The compound's ability to act as a noncompetitive inhibitor of acetylcholinesterase (AChE) in vitro further underscores its interference with normal cellular signaling and defense. nih.gov The formation of such an aberrant metabolite highlights a potential failure or overwhelming of the brain's natural antioxidant defense systems. nih.govphcogrev.com
Table 1: Effects of this compound on Neurotransmitter Levels in Mouse Brain
| Neurotransmitter/Metabolite | Effect on Brain Levels (1 hour post-administration) |
| Norepinephrine | Greatly elevated nih.gov |
| Dopamine | Greatly elevated nih.gov |
| 5-Hydroxytryptamine (Serotonin) | Greatly elevated nih.gov |
| Acetylcholine | Greatly elevated nih.gov |
Cellular Viability and Morphological Changes in Model Cell Lines
The neurotoxic potential of this compound has significant implications for cellular viability. In vivo studies have demonstrated that central administration of this compound in mice at a dose of 40 micrograms (free base) results in severe behavioral responses, ultimately leading to death within approximately 24 hours. nih.gov This finding strongly indicates a detrimental effect on the viability of cells within the central nervous system.
While detailed in vitro studies on specific model cell lines detailing morphological changes induced by this compound are not extensively documented in the available literature, the profound in vivo toxicity suggests that at a cellular level, exposure to this compound likely leads to significant morphological alterations consistent with cellular stress and death. The process of cell death can be assessed through various assays that measure membrane integrity, metabolic activity, or the presence of specific markers of apoptosis or necrosis. nih.gov However, specific data from such assays for this compound are not presently available.
Phytoalexin Function and Plant Defense Mechanisms
Phytoalexins are a diverse group of antimicrobial secondary metabolites that are synthesized by plants de novo in response to pathogen attack or stress. nih.govmdpi.com They play a crucial role in the plant's innate immune system. nih.govnih.gov
Induction in Response to Pathogen Infection in Botanical Species
There is no direct scientific evidence to classify this compound as a phytoalexin or to indicate its induction in plants in response to pathogen infection. While tryptamine and its derivatives are important precursors in the biosynthesis of a wide range of plant alkaloids, including some with defensive roles, the specific role of this compound in plant defense has not been reported. nih.govresearchgate.net
However, other tryptamine-derived compounds, such as avenanthramides found in oats, are well-established phytoalexins. phcogrev.commdpi.comnih.govwikipedia.org The biosynthesis of these compounds is induced in response to fungal infections and other elicitors, highlighting the role of the tryptamine metabolic pathway in plant defense. phcogrev.commdpi.com
Role in Plant Innate Immunity and Stress Response
Given the lack of evidence for its existence and function as a phytoalexin, a direct role for this compound in plant innate immunity and stress response cannot be substantiated from the current scientific literature. The plant innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) and the subsequent activation of defense responses, which can include the production of phytoalexins. nih.govnih.gov
The general role of tryptamine-derived alkaloids in plant defense is recognized, with some acting as deterrents to herbivores or possessing antimicrobial properties. nih.govresearchgate.net For instance, the engineering of tryptamine biosynthesis in plant cultures has been explored as a strategy to produce novel alkaloids with potential applications. nih.govresearchgate.net Nevertheless, the specific contribution of this compound to these defense mechanisms remains uninvestigated.
Computational Chemistry and Molecular Modeling of 5,5 Dihydroxy 4,4 Bitryptamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic distribution, reactivity, and spectroscopic characteristics of 5,5'-Dihydroxy-4,4'-bitryptamine.
Density Functional Theory (DFT) for Molecular Orbitals and Energetics
Such calculations would also reveal the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight the regions of the molecule that are electron-rich (negatively charged) and electron-poor (positively charged), indicating likely sites for electrophilic and nucleophilic attack, respectively. This information is crucial for predicting how the molecule might interact with biological macromolecules.
Prediction of Spectroscopic Properties
Quantum chemical calculations can also predict various spectroscopic properties, which can aid in the experimental identification and characterization of this compound. Theoretical predictions of Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra can be compared with experimental data to confirm the molecular structure. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis), providing insights into the molecule's chromophoric properties.
Molecular Dynamics Simulations and Conformational Analysis
The flexibility of the tryptamine (B22526) side chains and the rotational freedom around the biphenyl (B1667301) bond make this compound a conformationally complex molecule. Molecular dynamics (MD) simulations are a powerful tool for exploring this complexity.
Conformational Landscape and Flexibility Assessment
Although specific MD studies on this compound have not been published, extensive research on tryptamine and its derivatives provides a strong basis for what to expect. core.ac.ukresearchgate.netox.ac.uk These studies reveal that the ethylamine (B1201723) side chain of tryptamine can adopt multiple conformations, often categorized as gauche or anti (or eclipsed). researchgate.net The relative energies of these conformers are influenced by intramolecular interactions, such as hydrogen bonding between the amino group and the indole (B1671886) ring. nih.gov
Table 1: Representative Torsional Angles in Tryptamine Conformers This table is based on data for tryptamine and serves as a model for the types of parameters that would be relevant for this compound.
| Conformer Type | Dihedral Angle (C2-C3-Cβ-Cα) | Dihedral Angle (C3-Cβ-Cα-N) | Relative Population |
| Gauche | ~90° | ~60° | High |
| Anti/Eclipsed | ~180° / ~0° | ~180° | Lower |
Source: Inferred from studies on tryptamine conformational analysis. researchgate.netox.ac.uk
Protein-Ligand Interaction Dynamics (if applicable to modeled targets)
Given that this compound has been identified as a noncompetitive inhibitor of acetylcholinesterase (AChE), MD simulations of the protein-ligand complex would be highly informative. nih.gov Such simulations can reveal the stability of the ligand in the binding pocket and the key interactions that maintain the bound state. They can also shed light on how the ligand might induce conformational changes in the protein, which is particularly relevant for understanding noncompetitive inhibition, where the inhibitor binds to an allosteric site rather than the active site.
Molecular Docking Studies for Target Identification and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method can be used to identify potential protein targets and to elucidate the binding mode at an atomic level.
Given the experimental evidence that this compound is a noncompetitive inhibitor of acetylcholinesterase, molecular docking studies could be performed to predict its binding site on this enzyme. nih.gov AChE has a well-defined active site gorge, but also a peripheral anionic site (PAS) at the entrance to the gorge. Noncompetitive inhibitors often bind to the PAS or other allosteric sites. Docking simulations could help to determine if this compound has a preference for one of these sites.
The results of a docking study would typically include a binding energy score, which estimates the affinity of the ligand for the protein, and a detailed visualization of the binding pose. This would allow for the identification of specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or pi-pi stacking.
Table 2: Potential Interacting Residues in Acetylcholinesterase for a Tryptamine-like Ligand This table is hypothetical and based on the known structure of acetylcholinesterase and the general properties of tryptamine derivatives. Specific interactions for this compound would need to be determined by a dedicated docking study.
| Interaction Type | Potential Amino Acid Residues in AChE |
| Hydrogen Bonding | Tyrosine, Serine, Histidine, Aspartate, Glutamate |
| Hydrophobic Interactions | Tryptophan, Phenylalanine, Leucine, Isoleucine |
| Pi-Pi Stacking | Tryptophan, Tyrosine, Phenylalanine |
Source: Inferred from general knowledge of AChE structure and ligand interactions.
Prediction of Binding Affinity with Biological Macromolecules (e.g., enzymes, receptors)
Computational methods are instrumental in predicting the binding affinity of small molecules like DHBT with biological macromolecules, such as enzymes and receptors. This is crucial for understanding its mechanism of action. Research has identified DHBT as a noncompetitive inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov While specific computational docking studies detailing the binding energy of DHBT with AChE are not extensively available in the public domain, the principles of molecular docking can be applied to estimate these interactions.
Molecular docking simulations position a ligand into the binding site of a receptor and estimate the binding affinity based on scoring functions. For a compound like DHBT, docking into the active site of AChE would provide a predicted binding energy, typically expressed in kcal/mol. Lower binding energies suggest a more stable complex and potentially higher inhibitory activity. For instance, computational studies on other known AChE inhibitors, such as taxifolin, have shown binding affinities in the range of -7 to -9 kcal/mol, which corresponds to significant inhibitory potential. nih.gov It is hypothesized that DHBT would exhibit a comparable binding affinity, consistent with its observed in vitro inhibitory effects on AChE. nih.gov
The binding of tryptamine derivatives is not limited to AChE. The tryptamine scaffold is a common feature in ligands for various serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A. nih.govresearchgate.netnih.gov Computational models have been extensively used to study the interactions of tryptamines with these G-protein coupled receptors (GPCRs), revealing key interactions that determine agonist or antagonist activity. nih.gov Given its structure as a tryptamine dimer, DHBT could potentially interact with these receptors, and predictive binding affinity studies would be essential to explore these possibilities.
| Target Macromolecule | Predicted Interaction Type | Potential Significance |
| Acetylcholinesterase (AChE) | Noncompetitive Inhibition | Implicated in neurotoxicity and potential modulation of cholinergic neurotransmission. nih.gov |
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Agonism/Antagonism | Potential modulation of serotonergic pathways, influencing mood and behavior. nih.govresearchgate.net |
| Dopamine (B1211576) Transporter (DAT) | Inhibition | Possible interference with dopamine reuptake, affecting dopaminergic signaling. nih.gov |
Elucidation of Key Intermolecular Interactions
Molecular modeling provides a detailed view of the intermolecular interactions that stabilize the ligand-receptor complex. For DHBT's interaction with AChE, several key interactions can be inferred based on the known structure of the enzyme's active site and studies of other inhibitors. benthamscience.comnih.govlupinepublishers.com
The active site of AChE features a catalytic anionic site (CAS) and a peripheral anionic site (PAS). Key amino acid residues in these sites are crucial for inhibitor binding. For a molecule like DHBT, the following interactions are likely to be significant:
Hydrogen Bonds: The hydroxyl (-OH) and amine (-NH2) groups on the DHBT molecule are capable of forming hydrogen bonds with amino acid residues in the active site of AChE, such as serine, tyrosine, and histidine. nih.govlupinepublishers.com
π-π Stacking: The indole rings of DHBT can engage in π-π stacking interactions with aromatic residues in the AChE active site, particularly tryptophan (Trp84) at the CAS and tyrosine residues. benthamscience.comnih.gov
Hydrophobic Interactions: The ethylamine side chains and the nonpolar regions of the indole rings can form hydrophobic interactions with nonpolar residues in the binding pocket. benthamscience.com
Computational studies on various AChE inhibitors have consistently highlighted the importance of these interactions for potent inhibition. benthamscience.comnih.gov The dimeric structure of DHBT may allow it to span different regions of the active site, potentially interacting with both the CAS and PAS simultaneously, which could contribute to its noncompetitive inhibition profile.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for bioactivity.
Development of Predictive Models for Biological Activities
While specific QSAR models for this compound are not widely published, the methodology has been successfully applied to tryptamine derivatives and other neuroactive compounds. nih.govresearchgate.netnih.gov A typical QSAR study involves the following steps:
Data Set Collection: A dataset of molecules with known biological activities (e.g., IC50 values for enzyme inhibition) is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include physicochemical properties (e.g., logP), topological indices, and 3D descriptors.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For a compound like DHBT, a QSAR model could be developed to predict its neurotoxicity based on a training set of known neurotoxic compounds. nih.govnih.gov Such a model could help in prioritizing similar serotonin metabolites for further toxicological evaluation. The development of robust QSAR models for acetylcholinesterase inhibitors has been a significant area of research, with models showing high predictive accuracy. nih.gov
Identification of Key Structural Descriptors Influencing Activity
QSAR studies are instrumental in identifying the key structural features that influence the biological activity of a molecule. For tryptamine derivatives, several structural descriptors have been found to be important for their interaction with biological targets. nih.govresearchgate.net
Based on general QSAR studies of related compounds, the following descriptors would likely be influential for the activity of DHBT:
LogP (Octanol-Water Partition Coefficient): This descriptor reflects the hydrophobicity of the molecule, which is crucial for crossing cell membranes and for hydrophobic interactions with the target protein. benthamscience.com
Topological Polar Surface Area (TPSA): TPSA is related to the hydrogen bonding potential of a molecule and is often correlated with its ability to penetrate the blood-brain barrier.
Molecular Weight and Shape Indices: These descriptors relate to the size and steric properties of the molecule, which must be complementary to the binding site of the target.
Electronic Descriptors: Parameters such as the distribution of partial charges and the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) can influence electrostatic and covalent interactions.
| Descriptor Type | Examples | Relevance to DHBT's Activity |
| Physicochemical | LogP, TPSA, Molar Refractivity | Membrane permeability, hydrogen bonding capacity, and overall size. |
| Topological | Wiener Index, Randić Index | Molecular branching and connectivity. |
| Electronic | Dipole Moment, Partial Charges | Electrostatic interactions with the target. |
| 3D Descriptors | Molecular Volume, Surface Area | Steric fit within the binding pocket. |
Application of Machine Learning and Artificial Neural Networks in QSAR
In recent years, machine learning (ML) and artificial neural networks (ANNs) have become powerful tools in QSAR modeling, often outperforming traditional statistical methods, especially for complex and nonlinear relationships. nih.govyoutube.comresearchgate.netyoutube.comnih.gov
Machine Learning Algorithms in QSAR:
Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. RF is robust to overfitting and can handle a large number of descriptors.
Support Vector Machines (SVM): A supervised learning model that is effective for both classification and regression tasks. SVMs are particularly useful for dealing with high-dimensional data.
k-Nearest Neighbors (k-NN): A non-parametric method that predicts the activity of a compound based on the activities of its nearest neighbors in the chemical space.
Artificial Neural Networks (ANNs):
ANNs are computational models inspired by the structure and function of biological neural networks. They consist of interconnected nodes (neurons) organized in layers. ANNs can learn complex patterns in data and are well-suited for modeling the intricate relationships between chemical structure and biological activity. Deep learning, a subset of machine learning involving neural networks with many layers (deep neural networks), has shown great promise in drug discovery and toxicology prediction. youtube.com
For a molecule like DHBT, these advanced computational approaches could be used to develop highly predictive QSAR models for its various potential biological activities, including its neurotoxicity and its interactions with various receptors. nih.govnih.gov By training on large datasets of diverse chemical structures and their corresponding biological data, ML and ANN-based QSAR models can identify novel compounds with desired activities and flag potentially toxic molecules early in the drug discovery process.
Analytical Methodological Advancements for 5,5 Dihydroxy 4,4 Bitryptamine Research
Electrochemical Detection and Sensing Platforms
Electrochemical methods offer high sensitivity and rapid response times, making them valuable for monitoring electroactive compounds like DHBT. researchgate.net These techniques are based on the direct oxidation or reduction of the target analyte at an electrode surface, which generates a measurable electrical current. nih.gov
The electrochemical detection of serotonin (B10506) and its oxidation products, such as DHBT, presents a significant challenge due to electrode biofouling. nih.gov This fouling occurs when oxidation products adsorb onto the electrode surface, reducing the number of active sites and diminishing the sensor's sensitivity over time. nih.gov
To overcome this, research has focused on developing robust sensor materials. Diamond microelectrodes (DMEs), for instance, have shown greater resistance to biofouling compared to traditional carbon fiber microelectrodes. nih.gov The sp3-hybridized structure of diamond is less susceptible to the strong adsorption of oxidation products that plagues sp2-hybridized carbon surfaces. nih.gov
Furthermore, various surface modifications are employed to enhance the sensitivity and selectivity of electrodes for serotonin and related compounds. researchgate.net These include the use of conducting polymers, carbon nanomaterials, and metal or metal oxide nanoparticles to create nanocomposites with superior electrical conductivity and catalytic activity. researchgate.netnih.gov For example, a nanocomposite of reduced graphene oxide, Fe3O4 nanoparticles, and hydroxypropyl-β-cyclodextrin has been used to create a sensor capable of simultaneously detecting serotonin and dopamine (B1211576). nih.gov Such platforms could be adapted for the specific detection of DHBT.
Real-time monitoring of neurochemicals in biological environments is crucial for understanding dynamic physiological processes. nih.gov Two primary methods are used for this purpose: implantable electrochemical sensors for direct in vivo measurements and in vivo microdialysis coupled with electrochemical analysis for in vitro or ex vivo detection. nih.gov
Implantable microelectrodes offer the advantage of recording real-time changes in neurochemical concentrations directly within living tissue. nih.gov DMEs have demonstrated stable and reproducible current responses for serotonin over extended periods in in vitro measurements on human intestinal tissues, indicating their potential for long-term monitoring without significant signal loss from fouling. nih.gov Aptamer-based graphene microtransistors represent another promising platform, showing the ability to detect dopamine and serotonin in whole blood for up to 11 days and monitor dopamine release in the brains of mice for over a week. nih.gov
Microdialysis allows for the sampling of molecules from the extracellular space of tissues, which can then be analyzed by highly sensitive techniques. nih.gov This approach enables the simultaneous analysis of multiple neurochemicals. nih.gov
Advanced Chromatographic and Electrophoretic Techniques
Chromatographic and electrophoretic methods are essential for separating complex mixtures and providing highly accurate and specific quantification of target analytes.
The determination of enantiomeric purity is critical in pharmacology, as different enantiomers of a chiral molecule can have distinct biological activities. nih.gov For tryptamine (B22526) derivatives, assessing this purity is important. While specific studies on the chiral separation of 5,5'-Dihydroxy-4,4'-bitryptamine are not prevalent, techniques applied to similar compounds are relevant.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers. nih.gov This technique can be directly coupled with mass spectrometry (MS/MS), which allows for the accurate quantitation of amino acid chiral purity in synthetic peptides after hydrolysis, avoiding complex derivatization steps. nih.gov Derivatization with reagents like 2,4-dinitrofluorobenzene (DNFB) can also be used to create derivatives that are more easily separated and detected. researchgate.net The principles of these methods are applicable to the enantiomeric purity assessment of DHBT and related tryptamine compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of neurotransmitters and their metabolites. nih.gov When coupled with an electrochemical detector (HPLC-ECD), it provides a method renowned for its speed, selectivity, and sensitivity, allowing for the direct analysis of samples without extensive preparation. nih.govmdpi.com
In this setup, reversed-phase (RP) chromatography is commonly used to separate the compounds of interest. nih.govabap.co.in The separated analytes then flow past an electrochemical detector, often with a glassy carbon electrode, which measures the current produced by the oxidation of the electroactive molecules. nih.gov This method has been successfully used to determine serotonin concentrations in human plasma with high reproducibility and recovery rates. nih.gov The sensitivity of ECD makes it particularly suitable for quantifying the very low concentrations of neurotransmitters and their metabolites found in biological samples. mdpi.com
Table 1: Performance of HPLC-ECD for Neurotransmitter Analysis
| Analyte | Matrix | Recovery Rate | Coefficient of Variation | Reference |
|---|---|---|---|---|
| Serotonin | Human Plasma | 95% ± 2% | 3.5% | nih.gov |
| 5-hydroxy-N-methyltryptamine (Internal Standard) | Human Plasma | 95% ± 2% | 3.5% | nih.gov |
This table is interactive. Click on the headers to sort the data.
For ultimate sensitivity and specificity, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). This powerful combination allows for the reliable identification and quantification of trace amounts of analytes in complex matrices like urine, plasma, and brain tissue. lenus.ienih.govresearchgate.net
The LC system separates the components of the sample, which are then ionized and introduced into the mass spectrometer. mdpi.com The mass spectrometer acts as a highly specific detector, isolating a precursor ion of the target molecule and then fragmenting it to produce characteristic product ions. frontiersin.org This process, known as multiple reaction monitoring (MRM) or selective reaction monitoring (SRM), provides exceptional selectivity and minimizes interference from other substances in the sample. researchgate.netmdpi.com
LC-MS/MS methods have been developed and validated for the analysis of serotonin and its metabolites, achieving excellent limits of detection (LOD) and quantification (LOQ) in the nanomolar range. lenus.ienih.gov These methods are characterized by high accuracy, precision, and good recovery rates, making them ideal for the trace analysis of this compound in research and clinical settings. lenus.ienih.gov
Table 2: Performance of LC-MS/MS Methods for Serotonin and Metabolites
| Analyte | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| Serotonin | Urine | 8.8–18.2 nmol/L | 29.4–55.7 nmol/L | nih.gov |
| 5-HIAA | Urine | 8.8–18.2 nmol/L | 29.4–55.7 nmol/L | nih.gov |
| Dopamine | Urine | 8.8–18.2 nmol/L | 29.4–55.7 nmol/L | nih.gov |
| Serotonin O-sulphate | Plasma | - | - | frontiersin.org |
| Dopamine | Brain Tissue | ≤0.40 ng/100mg | ≤0.42 ng/100mg | researchgate.net |
| Serotonin | Brain Tissue | ≤0.40 ng/100mg | ≤0.42 ng/100mg | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Preparation of High-Purity Research Samples
The availability of high-purity this compound is a prerequisite for conducting meaningful biological and toxicological studies. This section outlines the strategies for its synthesis and purification on a scale suitable for research purposes.
Scalable Synthesis and Purification Strategies
The primary route for the synthesis of this compound is through the autoxidation of 5-hydroxytryptamine (serotonin). nih.gov This biomimetic approach offers a direct pathway to the target dimer. For scalable production, careful control of reaction parameters is essential to maximize the yield of the desired product while minimizing the formation of other oxidation byproducts. nih.gov
Synthesis via Autoxidation of 5-Hydroxytryptamine:
A typical laboratory-scale synthesis involves dissolving 5-hydroxytryptamine in an appropriate aqueous buffer, often at a slightly alkaline pH to facilitate the oxidation process. The reaction is typically performed in the presence of oxygen (air) over an extended period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.
Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC):
Due to the complex mixture of products that can arise from the oxidation of serotonin, preparative HPLC is the method of choice for isolating high-purity DHBT. mdpi.comnih.gov This technique allows for the separation of DHBT from unreacted starting material and other dimeric and oligomeric side products. mdpi.com
The selection of the stationary phase and mobile phase is critical for achieving optimal separation. A reversed-phase C18 column is commonly employed for the purification of tryptamine derivatives. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to achieve a good separation of all components. youtube.com
| Parameter | Description | Typical Value/Range |
| Column | Stationary phase material and dimensions | Reversed-phase C18, 10-50 mm diameter, 150-250 mm length |
| Mobile Phase A | Aqueous component | 0.1% Formic acid in water or 10 mM Ammonium acetate |
| Mobile Phase B | Organic modifier | Acetonitrile or Methanol |
| Gradient | Elution profile | Linear gradient, e.g., 5% to 95% B over 30-60 minutes |
| Flow Rate | Rate of mobile phase delivery | 5-100 mL/min (depending on column diameter) |
| Detection | Wavelength for monitoring elution | UV at 280 nm and/or 220 nm |
| Fraction Collection | Triggering mechanism | Based on UV absorbance peaks |
This table presents a generalized protocol for the preparative HPLC purification of tryptamine derivatives, which can be adapted for this compound.
Following collection, the fractions containing the purified DHBT are typically lyophilized to remove the mobile phase solvents, yielding the final product as a solid.
Quality Control and Analytical Validation of Research Batches
To ensure the reliability and reproducibility of research findings, each synthesized batch of this compound must undergo rigorous quality control (QC) and analytical validation. epa.govwho.int This process confirms the identity and purity of the compound and establishes its suitability for experimental use. ich.org
Identity Confirmation:
The structural identity of the synthesized DHBT is confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. mdpi.combas.bg The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed fingerprint of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which allows for the confirmation of the elemental composition. miamioh.edunih.gov Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the molecule's structure, further confirming its identity. nih.govlibretexts.org
Purity Assessment:
The purity of the research batch is typically determined by HPLC with a diode-array detector (HPLC-DAD). sigmaaldrich.cn This method allows for the quantification of the main peak corresponding to DHBT and any impurities present. The purity is generally expressed as a percentage of the total peak area. For research purposes, a purity of ≥95% is often required. scribd.com
Analytical Validation Parameters:
The analytical method used for purity determination should be validated to ensure its reliability. Key validation parameters, in accordance with International Council for Harmonisation (ICH) guidelines, include: ich.org
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Analytical Technique | Purpose | Key Parameters Measured |
| ¹H and ¹³C NMR | Structural Confirmation | Chemical shift (δ), coupling constants (J), integration |
| High-Resolution MS | Elemental Composition | Accurate mass-to-charge ratio (m/z) |
| Tandem MS (MS/MS) | Structural Confirmation | Fragmentation pattern |
| HPLC-DAD | Purity Assessment & Quantification | Peak area percentage, retention time (RT) |
This table summarizes the primary analytical techniques used for the quality control of synthesized this compound.
By adhering to these rigorous synthesis, purification, and analytical validation procedures, researchers can obtain high-purity this compound, enabling the generation of reliable and reproducible data in subsequent scientific investigations.
Future Directions and Unaddressed Research Questions in 5,5 Dihydroxy 4,4 Bitryptamine Studies
Comprehensive Elucidation of Metabolic Fates and Degradation Pathways in Biological Systems
A fundamental gap in our knowledge of 5,5'-Dihydroxy-4,4'-bitryptamine lies in its metabolic fate within biological systems. While its formation via the autoxidation of serotonin (B10506) has been established, the pathways through which it is broken down and eliminated remain largely unknown. researchgate.net Future investigations should prioritize the identification of the specific enzymes and metabolic routes involved in its degradation.
It is plausible that, like other tryptamine (B22526) derivatives, DHBT undergoes metabolism by cytochrome P450 (CYP) enzymes. Studies on other tryptamines have shown the involvement of various CYP isozymes in their metabolism. nih.govresearchgate.net Therefore, a systematic screening of human CYP enzymes should be undertaken to identify those capable of metabolizing DHBT. Furthermore, the potential for Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate the excretion of DHBT and its metabolites should be thoroughly investigated. acs.orgresearchgate.net These reactions are common detoxification pathways for xenobiotics and endogenous compounds. acs.orgresearchgate.net
Investigation of All Potential Biological Targets and Interaction Modalities (non-human)
Initial research has revealed that this compound is a noncompetitive inhibitor of acetylcholinesterase (AChE) in vitro. researchgate.net This finding provides a starting point for understanding its neuroactive properties. The administration of DHBT to mice has been shown to cause significant elevations in brain levels of several key neurotransmitters, including norepinephrine (B1679862), dopamine (B1211576), serotonin, and acetylcholine (B1216132), suggesting a broad impact on multiple neurotransmitter systems. researchgate.net
However, a comprehensive investigation into all potential biological targets of DHBT is necessary. This should include a broad screening against a panel of receptors, enzymes, and transporters to identify its full interaction profile. Given its structural similarity to serotonin, its affinity for various serotonin receptor subtypes should be a primary focus. Studies on other tryptamine psychedelics have revealed complex receptor binding profiles, often involving multiple serotonin receptors. researchgate.net
Table 1: Known and Potential Biological Targets of this compound
| Target | Interaction Type | Evidence |
| Acetylcholinesterase (AChE) | Noncompetitive Inhibition | In vitro studies researchgate.net |
| Serotonin Receptors | Unknown | Structural similarity to serotonin researchgate.net |
| Monoamine Oxidase (MAO) | Unknown | Structural similarity to monoamines researchgate.netmdpi.com |
| Other Neurotransmitter Systems | Indirect evidence of interaction | Elevation of norepinephrine, dopamine in vivo researchgate.net |
Exploration of Structural Analogues and Derivatives for Modified Activity Profiles
The synthesis and evaluation of structural analogues and derivatives of this compound represent a promising avenue for future research. By systematically modifying the core structure of DHBT, it may be possible to dissect the structure-activity relationships that govern its biological effects. This approach could lead to the development of novel compounds with more selective activity profiles.
Strategies for modification could include altering the substitution pattern on the indole (B1671886) rings, modifying the ethylamine (B1201723) side chains, or changing the nature of the linkage between the two tryptamine units. The synthesis of various tryptamine dimers has been reported in the literature, providing a foundation for the design of novel DHBT analogues. researchgate.netnih.gov Enzymatic and biocatalytic methods could also be explored for the generation of a diverse library of derivatives. researchgate.net
The goals of such studies would be to:
Identify the key structural features responsible for its acetylcholinesterase inhibitory activity.
Develop analogues with enhanced selectivity for specific biological targets.
Create derivatives with modified pharmacokinetic properties, such as improved stability or altered distribution.
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Insight
To delve deeper into the cellular and molecular mechanisms of this compound's action, the development and application of advanced in vitro and ex vivo models are essential. While initial in vivo studies in mice have provided valuable preliminary data, these models are not always ideal for detailed mechanistic investigations. researchgate.net
Organotypic brain slice cultures offer a powerful ex vivo system that preserves the complex three-dimensional architecture and cellular diversity of specific brain regions. nih.govresearchgate.netresearchgate.net These cultures would be invaluable for studying the neurotoxic effects of DHBT in a more physiologically relevant context than simple cell cultures. They would allow for the examination of its impact on neuronal viability, synaptic function, and glial cell responses within an intact neural network.
Advanced in vitro models , such as three-dimensional (3D) cell cultures and organoids, are also emerging as powerful tools for toxicology and drug discovery. acs.orgmdpi.com Human-derived midbrain organoids, for instance, could provide a platform to study the cell-type-specific toxicity of DHBT in a human-relevant system. acs.org Furthermore, isolated enzyme assays will continue to be crucial for detailed kinetic studies of DHBT's interaction with specific enzymes like acetylcholinesterase. nih.govresearchgate.net
Integration of Multi-Omics Data for Systems-Level Understanding
A systems-level understanding of the biological effects of this compound will require the integration of data from multiple "omics" technologies. This approach can provide a comprehensive view of the molecular changes induced by DHBT, from the level of gene expression to alterations in metabolic pathways.
Transcriptomics can be employed to identify changes in gene expression in response to DHBT exposure. This could reveal the signaling pathways and cellular processes that are perturbed by the compound. Metabolomics can provide a snapshot of the metabolic state of a cell or tissue, highlighting alterations in key metabolic pathways. researchgate.netacs.orgresearchgate.netnih.gov The integration of transcriptomic and metabolomic data can be particularly powerful, allowing researchers to link changes in gene expression to functional changes in metabolism. researchgate.netacs.orgresearchgate.netnih.gov
Proteomics can be used to identify the direct protein targets of DHBT and to characterize changes in the proteome following exposure. researchgate.netnih.gov Techniques like thermal proteome profiling can identify protein-ligand interactions in an unbiased manner. nih.gov A systems biology approach, which combines experimental data with computational modeling, can then be used to construct a comprehensive model of DHBT's mechanism of action, from its initial molecular interactions to its ultimate physiological effects. nih.gov
Advanced Bioanalytical Tool Development for In Situ Detection and Quantification
The ability to accurately detect and quantify this compound in biological samples is a prerequisite for many of the research directions outlined above. The development of sensitive and specific bioanalytical tools is therefore a critical area for future work.
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique that is well-suited for the quantification of small molecules in complex biological matrices. researchgate.netnih.govnih.govnih.gov The development of a validated LC-MS/MS method for DHBT would enable its precise measurement in plasma, brain tissue, and other relevant samples. This would be essential for pharmacokinetic studies and for correlating its concentration with its biological effects. Derivatization techniques could also be explored to enhance the sensitivity and chromatographic properties of DHBT. nih.gov
Electrochemical sensors represent another promising technology for the detection of DHBT. researchgate.netnih.govmdpi.comresearchgate.net These sensors can offer rapid, real-time measurements and have the potential for in situ detection, for example, within specific brain regions. The development of electrochemical sensors with high selectivity and sensitivity for DHBT would be a significant advancement, enabling dynamic monitoring of its levels in living systems.
Q & A
Q. What experimental conditions facilitate the synthesis of DHBT from serotonin (5-HT)?
DHBT is primarily formed via the autoxidation of 5-HT under oxidative conditions, particularly in the presence of transition metal ions (e.g., Cu(II) or Fe(III)) and oxygen. The process involves radical-mediated dimerization of 5-HT, as demonstrated in in vitro assays . Key methodological steps include:
Q. How can DHBT be detected and quantified in biological samples?
Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC) with flame ionization detection are commonly employed. For example:
- LC-MS/MS : Enables sensitive detection of DHBT in cerebrospinal fluid (CSF) or brain homogenates, with limits of detection (LOD) < 1 ng/mL .
- GC-FID : Requires derivatization for volatility but provides robust quantification in tissue extracts .
Advanced Research Questions
Q. What mechanisms underlie DHBT's reported neurotoxicity in neurodegenerative models?
DHBT exhibits noncompetitive inhibition of acetylcholinesterase (AChE) (Ki ~ 10 µM in vitro), potentially disrupting cholinergic signaling . In in vivo studies:
- Central administration of DHBT (40 µg in mice) elevates brain levels of dopamine, norepinephrine, and 5-HT metabolites, suggesting dysregulation of monoaminergic systems .
- Prolonged exposure correlates with behavioral deficits (e.g., hyperactivity, tremors) and mortality within 24 hours, implicating sustained neurotransmitter imbalances .
Q. How do contradictory findings on DHBT's cytotoxicity inform experimental design?
While DHBT induces neurotoxicity in whole-brain models , no cytotoxicity was observed in cultured astrocytes, neurons, or PC-12 cells . Key methodological considerations include:
- Model selection : In vivo systems capture systemic effects (e.g., blood-brain barrier penetration), whereas in vitro models may lack metabolic complexity.
- Dosage and exposure time : Neurotoxic effects in mice occur at high doses (40 µg), whereas lower concentrations may not trigger detectable cell death in vitro .
Q. What role do reactive oxygen species (ROS) play in DHBT formation and activity?
DHBT is generated during the respiratory burst of activated microglia, where 5-HT scavenges superoxide radicals (O2<sup>•−</sup>) and dimerizes . Methodological insights:
- Chemiluminescence assays : Quantify ROS suppression by 5-HT in microglial cultures .
- Radical trapping agents : Use spin-trapping agents (e.g., DMPO) in electron paramagnetic resonance (EPR) to confirm radical intermediates .
Methodological Recommendations
- Synthesis : Use metal-catalyzed oxidation protocols with real-time MS monitoring to optimize DHBT yield .
- Toxicity Studies : Combine in vivo behavioral assays (e.g., open-field tests) with ex vivo neurotransmitter profiling to capture systemic effects .
- Conflict Resolution : Replicate studies across multiple models (e.g., primary neurons vs. microglia co-cultures) to clarify context-dependent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
